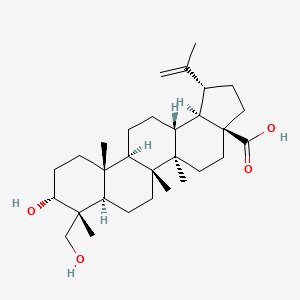![molecular formula C14H14IN5O B12725203 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine CAS No. 396653-34-2](/img/structure/B12725203.png)
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an iodine atom at the 2-position, a methoxyphenylmethyl group at the 9-position, and a methyl group at the N-position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a purine derivative, followed by the introduction of the methoxyphenylmethyl group through a nucleophilic substitution reaction. The final step involves the methylation of the nitrogen atom in the purine ring. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
科学的研究の応用
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are often related to its ability to modulate biochemical processes, such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine: shares structural similarities with other purine derivatives, such as:
Uniqueness
The presence of the iodine atom at the 2-position and the methoxyphenylmethyl group at the 9-position imparts unique chemical and biological properties to this compound
特性
CAS番号 |
396653-34-2 |
|---|---|
分子式 |
C14H14IN5O |
分子量 |
395.20 g/mol |
IUPAC名 |
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine |
InChI |
InChI=1S/C14H14IN5O/c1-16-12-11-13(19-14(15)18-12)20(8-17-11)7-9-5-3-4-6-10(9)21-2/h3-6,8H,7H2,1-2H3,(H,16,18,19) |
InChIキー |
ZVYTYSPUDKDXTF-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)CC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


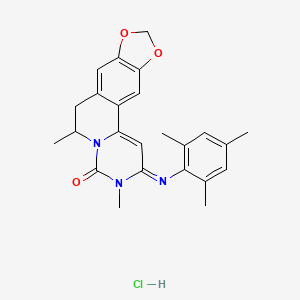
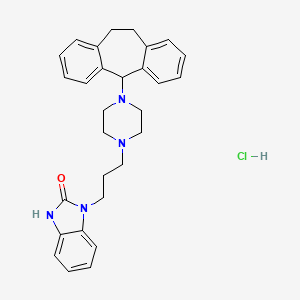
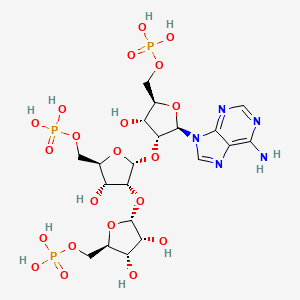

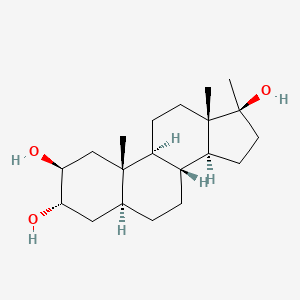
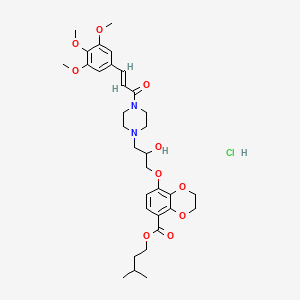
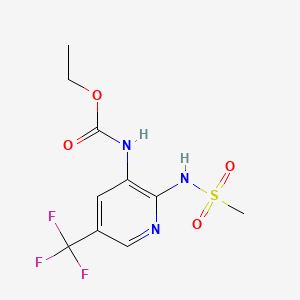
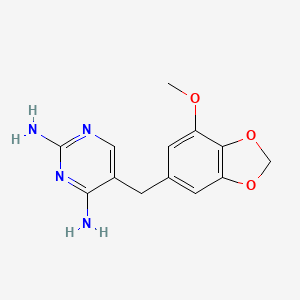
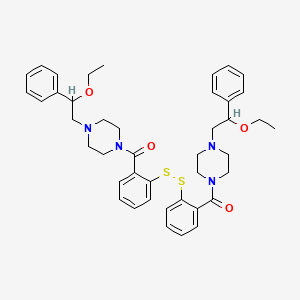
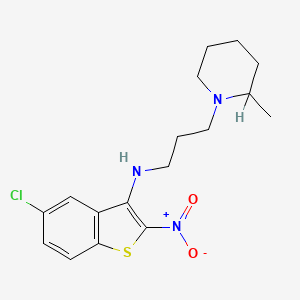
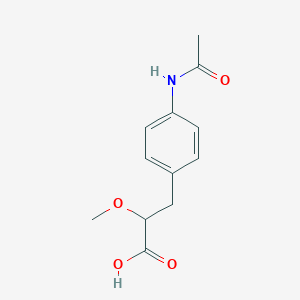

![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)
